molecular formula C14H22N2O B1377493 [1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine CAS No. 1443981-20-1

[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine

Cat. No.: B1377493
CAS No.: 1443981-20-1
M. Wt: 234.34 g/mol
InChI Key: WZYNYEJNHUTUMN-UHFFFAOYSA-N
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Description

1-(4-Benzylmorpholin-2-yl)ethylamine: is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine typically involves the reaction of 4-benzylmorpholine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 1-(4-Benzylmorpholin-2-yl)ethylamine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylmorpholin-2-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Benzylmorpholin-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new chemical entities.

Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It may also be used as a probe to study biological pathways and mechanisms.

Medicine: In the field of medicine, 1-(4-Benzylmorpholin-2-yl)ethylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound is used in the production of various chemical products and materials. It may also be employed in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholin-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Benzylmorpholine: A precursor in the synthesis of 1-(4-Benzylmorpholin-2-yl)ethylamine.

    Ethylamine: Another precursor used in the synthesis.

    Morpholine derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness: 1-(4-Benzylmorpholin-2-yl)ethylamine is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties.

Properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12(15-2)14-11-16(8-9-17-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNYEJNHUTUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)CC2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine

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